molecular formula C17H10BrNO3S2 B281083 N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide

Katalognummer B281083
Molekulargewicht: 420.3 g/mol
InChI-Schlüssel: WAKIIHAZVVCGPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.

Wirkmechanismus

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide selectively inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important precursor for the synthesis of nucleotides, amino acids, and other biomolecules. Inhibition of glutaminase by N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide leads to decreased levels of glutamate and other downstream metabolites, which can impair the growth and survival of cancer cells. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have anti-inflammatory effects in a mouse model of sepsis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential as a cancer therapy, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide also has some limitations. It is relatively non-specific and can inhibit other enzymes besides glutaminase. In addition, its efficacy in vivo has been limited by its poor solubility and bioavailability.

Zukünftige Richtungen

There are several future directions for the study of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the optimization of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide for in vivo use, such as by improving its solubility and bioavailability. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used in combination with other therapies to enhance their efficacy. Finally, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could be used as a tool to study the role of glutaminase in other diseases besides cancer, such as neurodegenerative diseases.

Synthesemethoden

The synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves several steps, including the formation of a naphtho[1,8-bc]thiophene ring system and the introduction of a sulfonamide and a bromophenyl group. The synthesis method for N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been reported in several publications, including a paper by Gross et al. in 2014. The authors describe a method for the synthesis of N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromophenylboronic acid and a naphtho[1,8-bc]thiophene-6-bromo derivative. The resulting intermediate is then treated with sulfonamide to yield N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential as a cancer therapy. Glutaminase is upregulated in many cancers, and its inhibition has been shown to be a promising therapeutic strategy. N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, N-(4-bromophenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

Eigenschaften

Molekularformel

C17H10BrNO3S2

Molekulargewicht

420.3 g/mol

IUPAC-Name

N-(4-bromophenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide

InChI

InChI=1S/C17H10BrNO3S2/c18-10-4-6-11(7-5-10)19-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,19H

InChI-Schlüssel

WAKIIHAZVVCGPA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

Kanonische SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.